[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
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Overview
Description
[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl 2,2-dimethylpropanoate and [(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl 2,2-dimethylpropanoate are stereoisomers of a bicyclic compound These compounds are characterized by their unique bicyclo[311]heptane structure, which includes a hydroxyl group and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate and [(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxyl group: This step may involve selective hydroxylation of the bicyclic core.
Esterification: The final step involves esterification of the hydroxylated bicyclic compound with 2,2-dimethylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of these compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of these compounds depends on their interaction with specific molecular targets. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core.
Comparison with Similar Compounds
Similar Compounds
- [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate
- [(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate
Uniqueness
The unique combination of the bicyclic core, hydroxyl group, and dimethylpropanoate ester distinguishes these compounds from their analogs
Properties
Molecular Formula |
C30H48O6 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C15H24O3/c2*1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h2*6,10-12,16H,7-8H2,1-5H3/t2*10-,11+,12?/m10/s1 |
InChI Key |
UTMWXJZTJWFIDU-RWUSHRQRSA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C.CC1([C@H]2C[C@@H]1C(=CC2O)COC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C.CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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